molecular formula C15H13N3O2 B6069746 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone

5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone

Cat. No. B6069746
M. Wt: 267.28 g/mol
InChI Key: AEYFPMVZKXYYNX-DHZHZOJOSA-N
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Description

5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone, also known as HNMI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HNMI is a member of the imidazolidinone family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone is not fully understood, but it is believed to involve the modulation of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone has been shown to inhibit the activation of NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone has also been found to activate the MAPK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone can activate the PI3K/Akt pathway, which is associated with cell survival and growth.
Biochemical and Physiological Effects
5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone can also induce apoptosis in cancer cells through the activation of caspase-3 and downregulation of Bcl-2 expression. Additionally, 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone can reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone in lab experiments is its diverse biological activities, which make it a promising candidate for therapeutic applications. Additionally, 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone can be synthesized through a simple one-pot reaction, which makes it easily accessible for researchers. However, one limitation of using 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study its pharmacokinetics and bioavailability in vivo, as well as its toxicity and safety profile. Additionally, the development of 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone derivatives with improved solubility and potency could enhance its therapeutic potential. Finally, the elucidation of the exact mechanism of action of 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone could provide insights into its biological activities and facilitate the development of novel therapeutic agents.

Synthesis Methods

5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone can be synthesized through a one-pot reaction between 2-hydroxy-1-naphthaldehyde and imidazolidinone in the presence of a catalyst, such as p-toluene sulfonic acid. The reaction yields 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone as a yellow solid with a melting point of 264-266°C.

Scientific Research Applications

5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Additionally, 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone has been found to induce apoptosis in cancer cells through the activation of caspase-3 and downregulation of Bcl-2 expression. 5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone has also been studied for its neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.

properties

IUPAC Name

(1E)-1-[(2-amino-5-hydroxy-3-methylimidazol-4-yl)methylidene]naphthalen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-18-12(14(20)17-15(18)16)8-11-10-5-3-2-4-9(10)6-7-13(11)19/h2-8,20H,1H3,(H2,16,17)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYFPMVZKXYYNX-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1N)O)C=C2C(=O)C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(N=C1N)O)/C=C\2/C(=O)C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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